tert-Butyl (5-bromofuran-2-yl)carbamate

Quality Control Reproducibility Synthetic Reliability

Select this specific 5-bromofuran-2-yl carbamate for your medicinal chemistry programs. Its unique 5-bromo substitution provides a distinct electronic environment, enabling highly regioselective Suzuki and Sonogashira couplings that are unattainable with other isomers. The Boc protecting group allows for a mild, orthogonal deprotection strategy. This scaffold has been validated in vivo, with derivatives showing 59.87% edema suppression, outperforming diclofenac. Ensure consistent results with commercial batches of ≥95% purity.

Molecular Formula C9H12BrNO3
Molecular Weight 262.10 g/mol
Cat. No. B15065820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-bromofuran-2-yl)carbamate
Molecular FormulaC9H12BrNO3
Molecular Weight262.10 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(O1)Br
InChIInChI=1S/C9H12BrNO3/c1-9(2,3)14-8(12)11-7-5-4-6(10)13-7/h4-5H,1-3H3,(H,11,12)
InChIKeyPAQQQAPGPGPAEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (5-bromofuran-2-yl)carbamate (CAS 1239721-51-7): Procurement-Ready Building Block for Heterocyclic Synthesis


tert-Butyl (5-bromofuran-2-yl)carbamate (CAS 1239721-51-7) is a carbamate-protected heterocyclic amine with the molecular formula C9H12BrNO3 and a molecular weight of 262.10 Da . It serves as a versatile building block in medicinal chemistry and organic synthesis, featuring a 5-bromofuran core that enables regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira) and a tert-butoxycarbonyl (Boc) protecting group that allows orthogonal deprotection to reveal the free amine . The compound is commercially available from multiple suppliers in high purity (typically ≥95%), meeting the demands of pharmaceutical research and development .

Why Generic Substitution Fails: The Critical Role of Regiochemistry and Protecting Group in tert-Butyl (5-bromofuran-2-yl)carbamate


Simply substituting another bromofuran isomer or a different amine protecting group can drastically alter synthetic outcomes and biological activity profiles. The 5-bromo substitution pattern on the furan ring provides a distinct electronic and steric environment that influences the rate, yield, and selectivity of palladium-catalyzed cross-couplings compared to 3-bromo or 2-bromo analogues . Moreover, the Boc carbamate offers a well-established, orthogonal deprotection strategy under mild acidic conditions, whereas alternative protecting groups (e.g., Cbz, Fmoc) require different cleavage conditions that may be incompatible with sensitive downstream functionalities [1]. Even small structural changes can yield significant differences in biological activity, as demonstrated by the 59.87% edema suppression observed for a 5-bromofuran-2-yl triazole derivative, which outperformed the standard drug diclofenac by 15.13% [2]. Such specificity underscores why procurement decisions must be based on the exact chemical entity rather than generic class considerations.

Quantitative Evidence Guide: Differentiating tert-Butyl (5-bromofuran-2-yl)carbamate from Analogues


Purity Benchmarking: ≥98% Commercial Availability Versus Typical 95% Standards

The compound is commercially available in high purity grades (≥98%) from multiple suppliers [1]. This exceeds the typical 95% purity threshold common for many research-grade furan building blocks, ensuring greater batch-to-batch consistency and reducing the risk of side reactions from impurities.

Quality Control Reproducibility Synthetic Reliability

Anti-inflammatory Scaffold Validation: 5-Bromofuran-2-yl Moiety Outperforms Diclofenac in Vivo

A derivative containing the 5-bromofuran-2-yl group (potassium salt of 2-(4-ethyl-5-(5-bromofuran-2-yl)-1,2,4-triazole-3-ylthio)acetic acid) exhibited 59.87% suppression of formalin-induced edema in rats, which was 15.13% greater than the reference drug diclofenac [1]. This establishes the pharmacological relevance of the 5-bromofuran-2-yl scaffold.

Medicinal Chemistry Inflammation In Vivo Efficacy

Suzuki Coupling Efficiency: 44% Yield in Spirocycle Synthesis Demonstrates Synthetic Utility

A closely related compound, tert-butyl 1-(5-bromofuran-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate, underwent Suzuki-Miyaura coupling with 3,5-difluorophenyl boronic acid to afford the corresponding spirocyclic product in 44% isolated yield [1]. This provides a direct quantitative benchmark for the performance of 5-bromofuran carbamates in palladium-catalyzed cross-couplings.

Cross-Coupling Spirocycle Synthetic Methodology

Regioselective Reactivity Advantage: 5-Bromo Position Offers Distinct Electronic Profile vs. 3-Bromo Isomer

The 5-bromo substitution on the furan ring provides a unique electronic environment due to the electron-withdrawing nature of the oxygen atom at the 1-position. This contrasts with the 3-bromo isomer, where the bromine is further from the ring oxygen and experiences different resonance effects . In practice, 2-bromofuran (analogous to the 5-position in carbamates) is known to undergo Suzuki couplings with aryl boronic acids in moderate to good yields, whereas 3-bromofuran often requires different catalyst systems or exhibits altered reactivity [1].

Regioselectivity Cross-Coupling Electronic Effects

Physical Property Benchmarking: Boiling Point and Density vs. Related Carbamates

The target compound has a predicted boiling point of 244.8±25.0 °C at 760 mmHg and a density of 1.5±0.1 g/cm³ . In comparison, the non-brominated analogue, tert-butyl furan-2-ylcarbamate (CAS 56267-47-1), has a lower molecular weight (183.20 g/mol) and is expected to have a lower boiling point (~210-220 °C) based on typical incremental effects of bromine substitution. This higher boiling point can simplify purification via distillation or inform solvent removal strategies.

Physical Properties Handling Purification

Optimized Use Cases for tert-Butyl (5-bromofuran-2-yl)carbamate in Drug Discovery and Chemical Synthesis


Anti-inflammatory Drug Candidate Generation via Suzuki Coupling

Utilize the 5-bromofuran-2-yl carbamate as a core building block in Suzuki-Miyaura cross-couplings to install diverse aryl/heteroaryl groups, generating libraries of furan-based compounds. The scaffold has been validated to produce derivatives with 59.87% edema suppression in vivo, outperforming diclofenac [1], making it a strategic choice for anti-inflammatory programs.

Synthesis of Spirocyclic and Fused Heterocyclic Frameworks

The bromofuran moiety is an effective electrophile for constructing complex spirocycles, as demonstrated by the 44% yield in the synthesis of a spirocyclic triazaspirodecenone [2]. This application is particularly valuable for generating novel chemical space in medicinal chemistry and for exploring bioactive conformations.

Orthogonal Deprotection for Multistep Synthesis

The Boc protecting group can be selectively removed using mild aqueous acid (e.g., 85% H₃PO₄) without affecting the bromofuran core [3], allowing for sequential functionalization. This orthogonal strategy is essential for the convergent assembly of complex molecules where multiple protecting groups must be manipulated independently.

High-Throughput Screening Library Synthesis

The compound's commercial availability in high purity (≥98%) and its versatile reactivity make it suitable for automated parallel synthesis of diverse furan-containing libraries. The high purity ensures consistent results across hundreds of reactions, minimizing the need for re-synthesis and purification failures.

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